2-(1-Chloroethyl)pyridine
Overview
Description
2-(1-Chloroethyl)pyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where a chlorine atom is attached to the ethyl group at the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
2-(1-Chloroethyl)pyridine undergoes a base-induced β-elimination reaction, resulting in the formation of 2-vinylpyridine . This reaction is influenced by the protonation state of the nitrogen in the pyridine ring . The strong reactivity of the protonated form is attributed to the high stability of the carbanion intermediate formed, which has an enamine structure .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways, including those involved in the metabolism of nitrogen .
Pharmacokinetics
It’s known that the compound is reactive and can undergo elimination reactions under certain conditions .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular level, including cytotoxic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts in an environment with OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction . The reaction rate is influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as 2-(1-Chloroethyl)pyridine, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with.
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known biological activities of related pyridine compounds .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyridine derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Chloroethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with hydrochloric acid, resulting in the addition of a chlorine atom to the ethyl group. Another method includes the chlorination of 2-ethylpyridine using chlorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to ensure efficient chlorination .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Chloroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine-2-carboxylic acid or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-ethylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce pyridine-2-carboxylic acid and related compounds.
- Reduction reactions result in 2-ethylpyridine .
Scientific Research Applications
2-(1-Chloroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
2-Chloroethylpyridine: Similar in structure but lacks the ethyl group at the second position.
2-Vinylpyridine: Contains a vinyl group instead of a chloroethyl group.
2-Ethylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 2-(1-Chloroethyl)pyridine is unique due to its combination of a chlorine atom and an ethyl group on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate in chemical syntheses. Its ability to undergo various reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds .
Biological Activity
2-(1-Chloroethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, nematocidal, and possible carcinogenic properties. This article reviews the current understanding of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds known as halogenated pyridines. Its structure features a pyridine ring substituted with a chloroethyl group, which is critical for its biological interactions.
Antimicrobial Activity
Research indicates that various pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain pyridine compounds against Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyridine frameworks demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Pyridine Derivative A | 6.25 | S. aureus |
Pyridine Derivative B | 12.5 | E. coli |
Nematocidal Properties
This compound has also been studied for its nematocidal activity. It was found to effectively inhibit root knot development in tomato seedlings, suggesting its potential utility as a pesticide in agricultural applications . This property may be attributed to its ability to disrupt nematode physiology or development.
Carcinogenic Potential
The carcinogenic potential of this compound has been evaluated in animal models. A bioassay conducted by the National Cancer Institute indicated that while the compound shares structural similarities with known carcinogens, it did not show significant carcinogenic effects in Fischer 344 rats or B6C3F1 mice over a prolonged observation period . However, there were indications of dose-related effects on body weight and some tumor incidences, warranting further investigation into its long-term safety .
Table 2: Carcinogenicity Study Overview
Parameter | Result |
---|---|
Species | Fischer 344 rats, B6C3F1 mice |
Dosage (mg/kg) | High: 150 (rats), 250 (mice) |
Duration | 99 weeks |
Observed Effects | No significant tumor increase |
Case Studies
Several case studies have documented the biological effects of related pyridine compounds:
- Case Study 1 : A study on Chloromethylpyridine derivatives showed significant antimicrobial activity against various pathogens, supporting the hypothesis that structural modifications can enhance biological efficacy .
- Case Study 2 : Research on agricultural applications highlighted the effectiveness of chlorinated pyridines in controlling nematode populations, demonstrating their potential role in sustainable agriculture .
Properties
IUPAC Name |
2-(1-chloroethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVIIQZRLPHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506498 | |
Record name | 2-(1-Chloroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10445-92-8 | |
Record name | 2-(1-Chloroethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10445-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Chloroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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